![molecular formula C20H25N5O B5958324 2-(4-{3,5-DIMETHYL-2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PIPERAZIN-1-YL)ETHAN-1-OL](/img/structure/B5958324.png)
2-(4-{3,5-DIMETHYL-2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PIPERAZIN-1-YL)ETHAN-1-OL
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Overview
Description
2-(4-{3,5-DIMETHYL-2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PIPERAZIN-1-YL)ETHAN-1-OL is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-(4-{3,5-DIMETHYL-2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PIPERAZIN-1-YL)ETHAN-1-OL involves multiple steps. One common synthetic route includes the condensation reaction between 4-(benzo[d]thiazol-2-yl)-N3-phenyl-1H-pyrazole-3,5-diamine and diethyl ethoxymethylenemalonate under reflux in acetic acid . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-{3,5-DIMETHYL-2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PIPERAZIN-1-YL)ETHAN-1-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific photophysical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2 (Cyclin-Dependent Kinase 2). CDK2 is a crucial enzyme in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which is essential for the transition from the G1 phase to the S phase of the cell cycle .
Comparison with Similar Compounds
2-(4-{3,5-DIMETHYL-2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PIPERAZIN-1-YL)ETHAN-1-OL is unique due to its specific structural features and biological activities. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant anticancer properties.
Phenylpyrazoles: Compounds containing a phenylpyrazole skeleton, which also exhibit various biological activities.
These compounds share some structural similarities but differ in their specific biological activities and applications.
Properties
IUPAC Name |
2-[4-(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-15-14-18(24-10-8-23(9-11-24)12-13-26)25-20(21-15)16(2)19(22-25)17-6-4-3-5-7-17/h3-7,14,26H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHVQGPTXWJWFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCO)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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